![molecular formula C14H31NO3Si B14327449 (2E)-3-Methyl-N-[3-(triethoxysilyl)propyl]butan-2-imine CAS No. 110592-34-2](/img/structure/B14327449.png)
(2E)-3-Methyl-N-[3-(triethoxysilyl)propyl]butan-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-Methyl-N-[3-(triethoxysilyl)propyl]butan-2-imine is an organosilicon compound that features both an imine and a triethoxysilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-Methyl-N-[3-(triethoxysilyl)propyl]butan-2-imine typically involves the reaction of 3-(triethoxysilyl)propylamine with 3-methyl-2-butanone under specific conditions. The reaction is usually carried out in an anhydrous solvent such as toluene or dichloromethane, with the presence of a dehydrating agent like molecular sieves to drive the reaction towards imine formation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common. The final product is typically purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-3-Methyl-N-[3-(triethoxysilyl)propyl]butan-2-imine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine can be reduced to the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triethoxysilyl group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as alcohols or amines in the presence of a catalyst.
Major Products
Oxidation: Oxime or nitrile derivatives.
Reduction: Corresponding amine.
Substitution: Silylated derivatives.
Applications De Recherche Scientifique
(2E)-3-Methyl-N-[3-(triethoxysilyl)propyl]butan-2-imine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes.
Biology: Potential use in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its role in drug delivery systems due to its ability to form stable bonds with various drug molecules.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of (2E)-3-Methyl-N-[3-(triethoxysilyl)propyl]butan-2-imine involves its ability to form stable covalent bonds with various substrates. The triethoxysilyl group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds. These reactions are crucial in the formation of cross-linked networks in materials science.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Aminopropyl)triethoxysilane: Similar in structure but lacks the imine group.
(3-Glycidoxypropyl)trimethoxysilane: Contains an epoxide group instead of an imine.
(3-Mercaptopropyl)trimethoxysilane: Features a thiol group instead of an imine.
Uniqueness
(2E)-3-Methyl-N-[3-(triethoxysilyl)propyl]butan-2-imine is unique due to the presence of both an imine and a triethoxysilyl group, allowing it to participate in a wide range of chemical reactions and making it versatile for various applications.
Propriétés
Numéro CAS |
110592-34-2 |
|---|---|
Formule moléculaire |
C14H31NO3Si |
Poids moléculaire |
289.49 g/mol |
Nom IUPAC |
3-methyl-N-(3-triethoxysilylpropyl)butan-2-imine |
InChI |
InChI=1S/C14H31NO3Si/c1-7-16-19(17-8-2,18-9-3)12-10-11-15-14(6)13(4)5/h13H,7-12H2,1-6H3 |
Clé InChI |
CCYNJAXMQIKIIV-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCCN=C(C)C(C)C)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)-](/img/structure/B14327367.png)

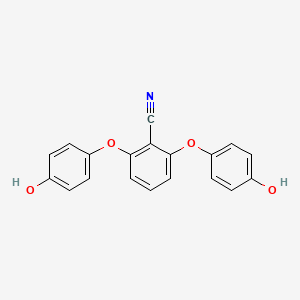
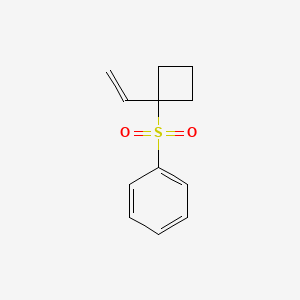


![2-[2-Amino-2-(methylsulfanyl)ethenyl]-1-methylquinolin-1-ium iodide](/img/structure/B14327409.png)

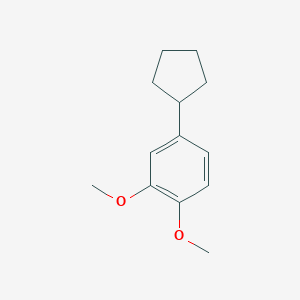

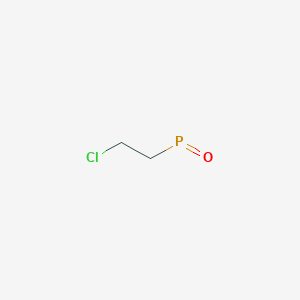
![4-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}butan-2-one](/img/structure/B14327442.png)
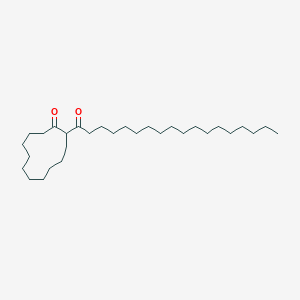
![5,6-Diphenylimidazo[2,1-b][1,3]thiazole](/img/structure/B14327446.png)
